1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol

Catalog No.
S3259220
CAS No.
701217-14-3
M.F
C18H22BrNO2
M. Wt
364.283
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)...

CAS Number

701217-14-3

Product Name

1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol

IUPAC Name

1-(6-bromonaphthalen-2-yl)oxy-3-piperidin-1-ylpropan-2-ol

Molecular Formula

C18H22BrNO2

Molecular Weight

364.283

InChI

InChI=1S/C18H22BrNO2/c19-16-6-4-15-11-18(7-5-14(15)10-16)22-13-17(21)12-20-8-2-1-3-9-20/h4-7,10-11,17,21H,1-3,8-9,12-13H2

InChI Key

QAYPZNCTTLUDSL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O

solubility

not available

1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol is an organic compound characterized by its complex structure, which includes a bromonaphthalene moiety linked to a piperidine group via a propanol chain. The compound has the molecular formula C19H24BrN2OC_{19}H_{24}BrN_2O and a molecular weight of approximately 396.31 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique structural features that may influence its reactivity and biological activity.

Involving 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol typically include:

  • Substitution Reactions: The bromine atom on the naphthalene ring can undergo nucleophilic substitution, allowing for the introduction of various substituents.
  • Esterification: The hydroxyl group can participate in esterification reactions, forming esters with various acids.
  • Oxidation Reactions: The alcohol functional group can be oxidized to form ketones or aldehydes under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol exhibits significant biological activity. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, potentially influencing pathways involved in various diseases. The bromonaphthalene moiety may enhance lipophilicity, facilitating interaction with biological membranes and targets.

The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol can be achieved through several methods:

  • Bromination of Naphthalene: Naphthalene is treated with bromine to yield 6-bromonaphthalene.
  • Formation of the Naphthyl Ether: The bromonaphthalene is reacted with an alcohol under basic conditions to form the corresponding ether.
  • Piperidine Attachment: The naphthyl ether is then reacted with piperidine under suitable conditions to form the final product.

These methods can be optimized for yield and purity through variations in reaction conditions, such as temperature, solvent choice, and reaction time.

1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific biological pathways.
  • Chemical Research: As a building block for synthesizing more complex organic molecules.
  • Material Science: In the development of specialty materials with unique properties due to its chemical structure.

Interaction studies involving 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol focus on its binding affinity to various biological targets, including enzymes and receptors. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic effects. Preliminary data suggest that the compound may interact with hydrophobic pockets within protein structures, influencing their activity.

Several compounds share structural similarities with 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol:

Compound NameStructure FeaturesUnique Aspects
1-(6-Bromonaphthalen-2-yl)propan-1-oneLacks piperidine groupSimpler structure, primarily ketone
1-(6-Bromonaphthalen-2-yloxy)-3-(4-chloro-piperidin)propanolContains chlorine substituentDifferent halogen substitution
1-(6-Bromonaphthalen-2-yloxy)-3-(3,5-dimethyl-pyrazol)propanolContains pyrazole ringDifferent heterocyclic structure

Uniqueness: The uniqueness of 1-[(6-Bromonaphthalen-2-yloxy]-3-(piperidin-1-yloxy)-propanol lies in its combination of both the bromonaphthalene and piperidine moieties, which provide distinct chemical properties and potential biological activities not found in similar compounds. This structural combination allows for versatile interactions with various molecular targets, making it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

4.1

Dates

Last modified: 08-19-2023

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